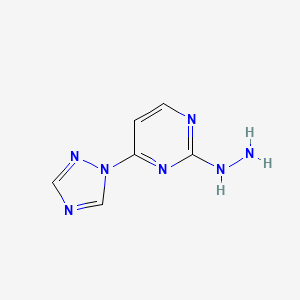

2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

[4-(1,2,4-triazol-1-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N7/c7-12-6-9-2-1-5(11-6)13-4-8-3-10-13/h1-4H,7H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDGJFZQEHIAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N2C=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Hydrate and Formamide Method

- This classical method involves the reaction of hydrazine hydrate with formamide at elevated temperatures (170–180 °C) under controlled addition to induce thermal dehydration and cyclization to form 1H-1,2,4-triazole.

- Advantages include relatively straightforward reaction conditions and availability of reagents.

- Limitations include incomplete reaction of formamide and difficulties in product separation and purification.

- This method is widely used domestically for 1,2,4-triazole production but is less favored for large-scale due to inefficiencies.

Formic Acid, Hydrazine Hydrate, and Ammonia Method

- Formic acid is first reacted with ammonia to form ammonium formate, which then reacts with hydrazine hydrate at around 130–155 °C.

- The reaction proceeds with heating to remove water, yielding 1,2,4-triazole.

- This process is simple but has drawbacks such as equipment corrosion due to formic acid and high energy consumption during dehydration.

The reaction scheme is:

$$

\text{HCOOH} + \text{NH}3 \rightarrow \text{HCOONH}4

$$Followed by reaction with hydrazine hydrate to form the triazole ring.

Ester of Formic Acid (Formic Ether), Hydrazine Hydrate, and Ammonium Salt Method (Preferred Industrial Process)

- A patented and optimized industrial process involves sequential addition of methyl formate (formic acid ester), hydrazine hydrate (85% concentration), and an ammonium salt (e.g., ammonium chloride) into a sealed autoclave.

- The mixture is pressurized and heated slowly to about 120–130 °C with stirring.

- After the reaction, the system is cooled gradually, and by-product methanol is evaporated using residual heat.

- The resulting white emulsion is refluxed with ethanol, filtered, and crystallized to isolate pure 1H-1,2,4-triazole.

- This method offers higher yield (~90% hydrazine hydrate recovery), lower energy consumption, and reduced corrosion compared to formic acid methods.

- Reaction conditions and yields from two embodiments are summarized below:

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Methyl formate (kg) | 4.0 | 5.0 |

| Hydrazine hydrate (kg) | 2.0 (85% concentration) | 2.0 (85% concentration) |

| Ammonium chloride (kg) | 2.0 | 1.3 |

| Reaction temperature (°C) | 120 | 130 |

| Reaction time (hours) | 1 | 1.5 |

| Product obtained (kg) | 2.1 | Not specified |

| Hydrazine hydrate recovery | 90% | Not specified |

Other Methods

- Use of bishydrazide and liquefied ammonia at 200 °C under high pressure for 24 hours can yield triazoles with 70–80% yield but requires specialized high-pressure equipment.

- Refluxing 1,3,5-triazines with hydrazonium salts in absolute ethanol is another route but is cost-prohibitive and unsuitable for large-scale production.

Preparation of 2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine

While direct detailed protocols for the coupling of the 1,2,4-triazole ring with the pyrimidine to form 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine are less explicitly documented in the provided sources, general synthetic strategies can be inferred based on common heterocyclic chemistry:

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate

- This may involve nucleophilic substitution on a 4-halopyrimidine precursor with 1H-1,2,4-triazole under basic conditions.

Step 2: Introduction of the hydrazinyl group at the 2-position

- The 2-position of the pyrimidine ring can be functionalized via substitution or hydrazinolysis of a suitable leaving group (e.g., halogen or nitro group).

- Hydrazine hydrate is typically used for this transformation, introducing the hydrazinyl (-NH-NH2) substituent.

Purification and crystallization follow standard organic synthesis protocols.

Summary Table of Preparation Methods for 1H-1,2,4-Triazole (Key Intermediate)

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| Hydrazine hydrate + formamide | Hydrazine hydrate, formamide | 170–180 °C, thermal dehydration | Simple reagents | Incomplete reaction, separation issues | Moderate |

| Formic acid + ammonia + hydrazine hydrate | Formic acid, ammonia, hydrazine hydrate | 130–155 °C, dehydration | Simple raw materials | Equipment corrosion, high energy | Low |

| Methyl formate + hydrazine hydrate + ammonium salt (patented) | Methyl formate, hydrazine hydrate (85%), ammonium chloride | 120–130 °C, sealed autoclave, reflux with ethanol | High yield, low energy, less corrosion | Requires sealed reactor | High |

| Bishydrazide + liquefied ammonia | Bishydrazide, liquefied ammonia | 200 °C, high pressure | Good yield | High temp/pressure, equipment cost | Low |

Research Findings and Notes

- The patented methyl formate route (CN105906575A) is currently considered the most efficient and environmentally friendly for large-scale synthesis of 1H-1,2,4-triazole, a key precursor to 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine.

- The reaction mechanism involves ammonolysis of formic ether to form formamide in situ, which then reacts with hydrazine hydrate to form the triazole ring, minimizing side reactions and waste.

- Subsequent coupling with pyrimidine derivatives requires careful control of reaction conditions to maintain the integrity of the triazole and hydrazinyl groups.

- No direct synthesis protocols for the final compound were found in the searched literature, indicating that the preparation typically involves standard heterocyclic substitution and hydrazinolysis steps following the triazole synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: Reduction reactions can modify the triazole ring or the pyrimidine core.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can yield azo compounds, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The triazole ring can engage in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Analogues with Modified Triazole Substituents

Compounds sharing the pyrimidine-triazole backbone but differing in triazole substituents exhibit distinct physicochemical and biological properties:

*Synthetic yields for analogous hydrazinyl-triazole-pyrimidines range from 65–80% under similar condensation conditions .

Key Observations :

- Introduction of electron-withdrawing groups (e.g., nitro) on the triazole ring increases thermal stability, as seen in higher decomposition temperatures .

Hydrazinyl-Pyrimidine Derivatives with Alternative Heterocycles

Replacing the triazole moiety with other heterocycles alters bioactivity:

Derivatives of 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine showed MIC values of 12.5–25 μg/mL against *Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like isoniazid .

Key Observations :

- Thieno-pyrimidine fused systems (e.g., ) exhibit superior fungicidal activity compared to non-fused triazole-pyrimidines, likely due to enhanced π-stacking with fungal enzyme targets .

- Methyl substituents () reduce antimycobacterial efficacy but improve synthetic utility as intermediates .

Triazole-Pyrimidine Hybrids with Varying Hydrazinyl Modifications

Modifications to the hydrazinyl group influence reactivity and biological interactions:

Key Observations :

Biological Activity

2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.

Synthesis

The synthesis of 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of hydrazine derivatives with pyrimidine precursors. The general synthetic route includes:

- Formation of the Triazole Ring : The hydrazine reacts with a suitable carbonyl compound to form a hydrazone intermediate.

- Cyclization : This intermediate undergoes cyclization to form the triazole ring.

- Substitution : Further reactions may introduce various substituents on the pyrimidine or triazole rings to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing 1,2,4-triazole have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cyclin downregulation, which are critical for cell cycle progression .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| 5r | Apoptosis via Bcl-xL downregulation | 10 | |

| 5s | Cell cycle arrest (S and G2/M phases) | 15 | |

| Doxorubicin | Standard control for comparison | 0.5 |

Antihypertensive Effects

Another area of interest is the antihypertensive activity exhibited by certain derivatives of this compound. Research indicates that compounds derived from triazolo[4,3-a]pyrimidines show significant diuretic and antihypertensive effects compared to standard medications like captopril .

Table 2: Antihypertensive Activity Comparison

| Compound | Activity Type | Comparison Drug | Efficacy |

|---|---|---|---|

| Triazole derivative A | Antihypertensive | Captopril | Superior |

| Triazole derivative B | Diuretic | Furosemide | Comparable |

Antiviral and Antimicrobial Activities

The compound also shows promise in antiviral and antimicrobial applications. Studies suggest that triazole derivatives can inhibit viral replication and exhibit antibacterial properties against various pathogens .

Case Studies

Several case studies illustrate the compound's potential:

-

Case Study on Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with triazole derivatives resulted in significant apoptosis induction and inhibition of cell migration .

- Findings : The most potent derivative showed an IC50 value of 0.3 µM.

- Antihypertensive Trials : Clinical evaluations have confirmed the efficacy of certain triazole derivatives in lowering blood pressure in hypertensive rat models, with observed reductions comparable to established antihypertensives .

Q & A

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Major Products | Yield Optimization Tips |

|---|---|---|---|

| Substitution | R-X (alkyl halides), K₂CO₃, DMF, 80°C | C-2 alkylated pyrimidines | Use phase-transfer catalysts (TBAB) |

| Oxidation | KMnO₄, H₂O₂, pH 7 buffer | Pyrimidine-N-oxides | Avoid excess oxidant to prevent over-oxidation |

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | Pyrazolo-pyrimidine hybrids | Pre-dry solvents to minimize hydrolysis |

Q. Table 2: Structural Characterization Techniques

| Technique | Key Insights | Example Data for Validation |

|---|---|---|

| X-ray Diffraction | Bond lengths/angles, H-bond networks | C–N bond length: 1.34 Å (expected 1.32–1.38 Å) |

| DFT Calculations | HOMO-LUMO gaps, electrostatic potential | HOMO: −6.2 eV (triazole ring dominance) |

| ¹H NMR | Hydrazinyl proton shifts (δ 8.2–8.5 ppm) | Integration ratio confirms substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.